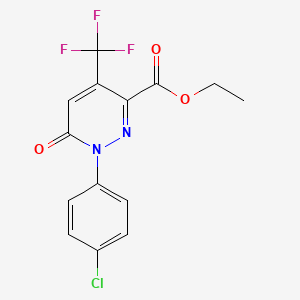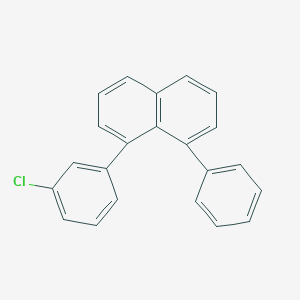
1-(3-Chlorophenyl)-8-phenylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-8-phenylnaphthalene, also known as CPN, is a synthetic organic compound that has been used extensively in scientific research due to its unique properties. It is a white, crystalline solid with a melting point of 93-95 °C. CPN has been studied for its potential applications in a variety of fields, including drug development, organic synthesis, and biochemistry.
科学的研究の応用
Rotational Isomers and Chemical Properties
Research has demonstrated the existence of stable cis and trans rotational isomers in compounds similar to 1-(3-Chlorophenyl)-8-phenylnaphthalene, highlighting the chemical behavior and properties of phenyl-naphthyl derivatives. Studies suggest a significant barrier to the 180° rotation about the phenyl-naphthy bonds, leading to stable configurational isomer pairs. This phenomenon is essential in understanding the compound's chemical properties and applications in material science and molecular engineering (Clough & Roberts, 1976).
Applications in Polymer and Material Science
In polymer and material science, derivatives of this compound have been explored for their potential applications. For instance, copolymers containing phthalide groups and thin films have been developed from related compounds, exhibiting high thermal stability and electrical insulating properties. Such materials are valuable for various applications, including electronics and coatings, due to their solubility in polar solvents and ability to form thin flexible films (Hamciuc et al., 2008).
Organic Electronics and Photovoltaics
The compound's derivatives have been investigated for optimizing the morphology of active layers in bulk heterojunction solar cells. Using high boiling-point solvents as co-additives, researchers have fine-tuned the donor and acceptor domains, significantly improving power conversion efficiency and fill factor. This highlights the compound's relevance in developing high-performance organic photovoltaic devices (Aïch et al., 2012).
Photoluminescence and Electroluminescence
Novel poly(para-phenyleneethynylene) copolymers incorporating units similar to this compound have shown efficient blue solid-state emission, which can be fine-tuned for specific applications. This property is particularly relevant for the development of electroluminescent devices and materials with tailored photophysical properties, useful in displays and lighting technologies (Pschirer et al., 2001).
Sensing and Detection Technologies
Compounds with structures related to this compound have been utilized in the synthesis of materials with aggregation-induced emission properties. These materials are promising for applications in sensing and detection technologies, including fluorescent chemosensors for explosives detection. Their high thermal stability and significant fluorescence quantum yields upon aggregation make them suitable for environmental monitoring and safety applications (Hu et al., 2012).
特性
IUPAC Name |
1-(3-chlorophenyl)-8-phenylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl/c23-19-12-4-11-18(15-19)21-14-6-10-17-9-5-13-20(22(17)21)16-7-2-1-3-8-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZZNMMXCAXVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

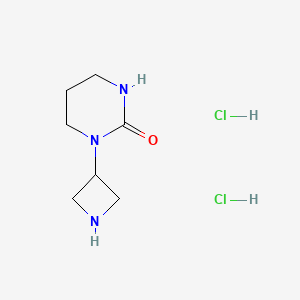
![Phenyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664759.png)

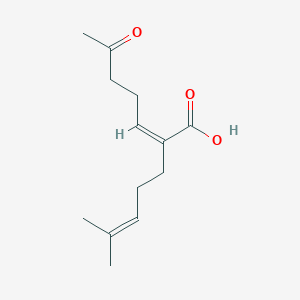
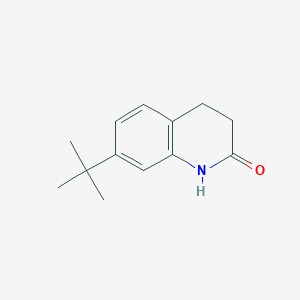
![2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2664763.png)
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B2664768.png)


![2-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2664772.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline](/img/structure/B2664773.png)
![2-(2-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2664775.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2664777.png)
